2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF4N4O/c1-10-24-15(18(21,22)23)9-16(25-10)27-6-4-12(5-7-27)26-17(28)13-3-2-11(20)8-14(13)19/h2-3,8-9,12H,4-7H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABOCOCYIXVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling for their stability and reactivity.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences:
Core Heterocycle :
- Target Compound : Pyrimidine ring (two nitrogen atoms at 1,3-positions).
- Analogue (Parchem Chemicals) : 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CAS 1311279-81-8) features a pyridine ring (one nitrogen atom) .
Substituents :
- Pyrimidine Substituents : 2-Methyl and 6-CF₃ in the target vs. 6-chloro and 4-CF₃ in the pyridine-based analogue.
- Benzamide Substituents : 2-Chloro-4-fluoro in the target vs. 4-chloro-N-methyl in the analogue.
Linker Group: Target: Piperidine ring (improves solubility and conformational flexibility).
Hypothetical Property Comparison:
Mechanistic and Pharmacological Implications
- Pyrimidine vs.
- Trifluoromethyl Group : Both compounds utilize -CF₃ for electron-withdrawing effects and steric bulk, but its position (6-pyrimidine vs. 4-pyridine) alters electronic distribution and binding affinity.
- Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound increases electronegativity and may improve membrane permeability compared to the analogue’s 4-chloro group.
- Piperidine vs. N-Methyl : The piperidine linker in the target likely enhances solubility and pharmacokinetic profiles relative to the N-methyl group in the analogue.
Biological Activity
The compound 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.83 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and multiple halogen substituents, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Compounds containing piperidine and pyrimidine structures have been studied for their anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Properties : Some studies suggest that similar compounds can inhibit bacterial growth, particularly against strains such as Salmonella typhi and Bacillus subtilis through mechanisms involving enzyme inhibition .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the piperidine moiety may facilitate interactions with specific enzymes, such as acetylcholinesterase (AChE), leading to enhanced pharmacological effects. Compounds with similar structures have demonstrated strong inhibitory activity against urease and AChE .
- Receptor Modulation : The compound may act as a modulator at certain receptors, potentially influencing neurotransmitter systems or hormonal pathways. For instance, some derivatives are noted for their ability to act as selective androgen receptor modulators (SARMs) .
- Binding Affinity : Studies on related compounds indicate significant binding interactions with proteins such as bovine serum albumin (BSA), which can affect the pharmacokinetics and bioavailability of the drug .
Case Study 1: Antitumor Activity
In a study examining the anticancer effects of related compounds, researchers found that specific derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study reported IC50 values indicating effective concentration ranges for inducing cell death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
Case Study 2: Antibacterial Effects
Another investigation focused on the antibacterial efficacy of piperidine derivatives against E. coli and S. aureus. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
